molecular formula C10H16O3 B1227301 Queen substance CAS No. 334-20-3

Queen substance

Cat. No. B1227301
CAS RN: 334-20-3
M. Wt: 184.23 g/mol
InChI Key: INJRDZMWIAYEMM-SOFGYWHQSA-N
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Description

“Queen substance” is a pheromone also known as oxodecenoic acid or trans-9-oxy-2-decenoic acid . It is secreted by the mandibular glands of queen honeybees . The substance acts as an olfactory attractant for males when an unfertilized queen leaves the colony . Within the colony, it modifies the behavior of worker bees, preventing them from rearing more queens, and also affects their physiology .


Synthesis Analysis

The isolation and synthesis of queen substance have been described in a method . It is produced in the mandibular glands of queen honeybees and inhibits queen rearing by worker honeybees and the development of their ovaries . The substance has been identified as 9-oxodec-trans-2-enoic acid and its identity confirmed by synthesis . The synthetic and natural materials have the same biological activity .


Molecular Structure Analysis

The molecular formula of queen substance is C10H16O3 . Its molecular weight is 184.23 g/mol . The IUPAC name is (E)-9-oxodec-2-enoic acid . The InChI is InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+ .


Chemical Reactions Analysis

The queen substance has been identified as 9-oxodec-trans-2-enoic acid and its identity confirmed by synthesis . The synthetic and natural materials have the same biological activity . The methyl ester of 9-oxodecenoic acid is also active .


Physical And Chemical Properties Analysis

The queen substance is a medium-chain fatty acid . Its molecular weight is 184.23 g/mol . The IUPAC name is (E)-9-oxodec-2-enoic acid . The InChI is InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+ .

Scientific Research Applications

Apiculture and Bee Behavior Research

9-oxodec-2-enoic acid: is a crucial pheromone in apiculture. It’s secreted by the queen bee and plays a significant role in maintaining the social structure within the hive. Research into this compound helps beekeepers understand queen bee selection and breeding, as well as the dynamics of hive behavior .

Pheromone-Based Pest Control

This compound’s role as a pheromone has been explored for developing non-toxic pest control methods. By mimicking the natural chemicals that insects use to communicate, scientists can create traps that are species-specific and environmentally friendly .

Chemical Communication Studies

9-oxodec-2-enoic acid: serves as a model substance for studying chemical communication among insects. Understanding how this compound influences bee behavior aids researchers in deciphering the complex language of pheromones across various insect species .

Evolutionary Biology

The evolutionary significance of 9-oxodec-2-enoic acid is another area of interest. It provides insights into how communication methods have evolved among eusocial insects like bees and the role of chemical signals in their evolutionary history .

Neurobiology

Research into how 9-oxodec-2-enoic acid affects the neural pathways of bees contributes to the broader field of neurobiology. It helps scientists understand how organisms process chemical signals and translate them into behavioral responses .

Synthetic Biology

Synthetic biologists are interested in 9-oxodec-2-enoic acid for its potential use in creating new biological systems. By synthesizing this compound, they can study its interactions with natural systems and possibly develop new biological tools .

Environmental Monitoring

The presence and levels of 9-oxodec-2-enoic acid in bee populations can serve as an indicator of environmental health, particularly in monitoring the impact of pesticides and other chemicals on bee colonies .

Pharmaceutical Research

While not directly related to its role in bees, the structural properties of 9-oxodec-2-enoic acid may inspire the development of new pharmaceuticals. Its interaction with biological receptors can lead to the design of novel drugs .

properties

IUPAC Name

(E)-9-oxodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJRDZMWIAYEMM-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Queen substance

CAS RN

334-20-3, 2575-01-1
Record name Queen substance
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Keto-2-decenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002575011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-OXO-2-DECENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618LR3X900
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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